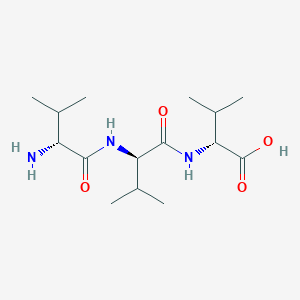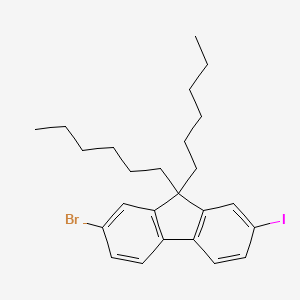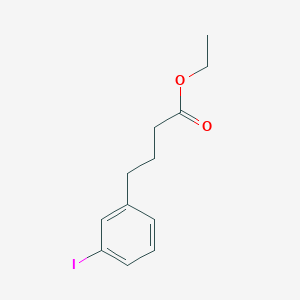![molecular formula C27H28O5 B14256983 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 397251-30-8](/img/structure/B14256983.png)
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 4-[(benzyloxy)carbonyl]phenol.
Reduction: 4-(benzyloxy)phenyl 4-(hexyloxy)benzoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, preventing unwanted reactions at specific sites of a molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Benzyloxy)carbonyl]phenylboronic acid: Similar structure but contains a boronic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenylacetic acid: Contains an acetic acid group instead of a hexyloxybenzoate moiety.
4-[(Benzyloxy)carbonyl]phenyl 4-(methoxy)benzoate: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to the combination of its benzyloxycarbonyl and hexyloxybenzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
397251-30-8 |
|---|---|
Molekularformel |
C27H28O5 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
(4-phenylmethoxycarbonylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C27H28O5/c1-2-3-4-8-19-30-24-15-11-23(12-16-24)27(29)32-25-17-13-22(14-18-25)26(28)31-20-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19-20H2,1H3 |
InChI-Schlüssel |
AXTBYQRNNRXCMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
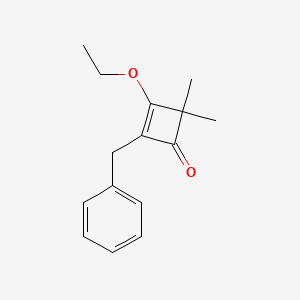
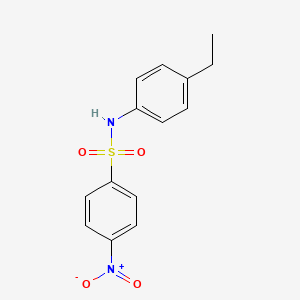


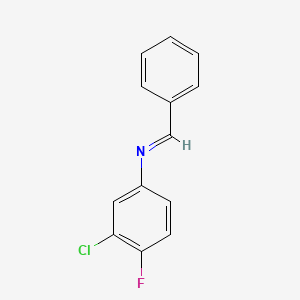
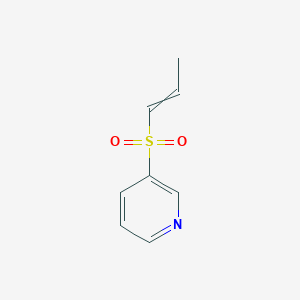
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
